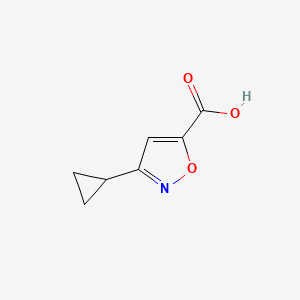3-Cyclopropyl-5-isoxazolecarboxylic acid
CAS No.: 870704-25-9
Cat. No.: VC3383818
Molecular Formula: C7H7NO3
Molecular Weight: 153.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 870704-25-9 |
|---|---|
| Molecular Formula | C7H7NO3 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | 3-cyclopropyl-1,2-oxazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C7H7NO3/c9-7(10)6-3-5(8-11-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) |
| Standard InChI Key | IMFLJHJZORXYNB-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=C2)C(=O)O |
| Canonical SMILES | C1CC1C2=NOC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
3-Cyclopropyl-5-isoxazolecarboxylic Acid (CAS: 870704-25-9) consists of an isoxazole core – a five-membered aromatic heterocycle containing adjacent oxygen and nitrogen atoms – with specific substitution patterns that define its chemical behavior. The compound represents an interesting structural motif combining the unique spatial arrangement of a cyclopropyl ring with the heterocyclic isoxazole system and a carboxylic acid functional group. This particular arrangement creates distinctive electronic and steric properties that influence its chemical reactivity and potential applications.
The structural foundation of this compound centers on the isoxazole ring, which features a 1,2-oxazole arrangement with C=N and C-O bonds contributing to its aromaticity. The cyclopropyl substituent at position 3 adds an unusual three-membered ring system that introduces strain and specific geometric constraints to the molecule. Meanwhile, the carboxylic acid group at position 5 introduces acidic functionality and potential for further derivatization through various synthetic transformations.
Physical and Chemical Properties
Table 1: Predicted Physical and Chemical Properties of 3-Cyclopropyl-5-isoxazolecarboxylic Acid
Precautionary Measures
Based on the identified hazards, specific precautionary measures should be implemented when handling 3-Cyclopropyl-5-isoxazolecarboxylic Acid. These precautions align with standard laboratory safety protocols for compounds with similar hazard profiles and include preventative measures as well as response actions in case of accidental exposure.
The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), implementing cautious eye rinsing with water for several minutes if exposure occurs (P305 + P351), and contacting a poison center or doctor if one feels unwell after exposure (P312) . These safety guidelines emphasize the importance of proper protective equipment, adequate ventilation, and established emergency response procedures when working with this compound.
Structural Comparison with Related Compounds
Understanding the structural relationship between 3-Cyclopropyl-5-isoxazolecarboxylic Acid and similar compounds provides valuable context for researchers. A closely related compound, 3-Cyclopropyl-4,5-dihydro-5-methyl-5-isoxazolecarboxylic acid (CAS: 1597687-08-5), offers interesting structural variations that likely influence physical properties and biological activities.
Comparative Analysis
This structural comparison highlights how subtle molecular modifications can potentially alter physicochemical properties and biological interactions. The dihydro analog shows a relatively low lipophilicity (XLogP3-AA = 0.4), indicating moderate water solubility balanced with some lipid solubility – characteristics that would likely differ in the fully aromatic 3-Cyclopropyl-5-isoxazolecarboxylic Acid due to its different electronic configuration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume